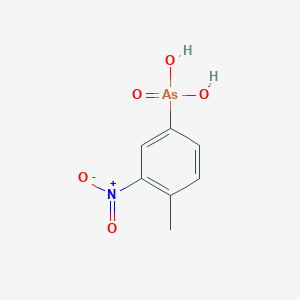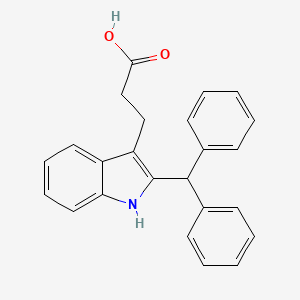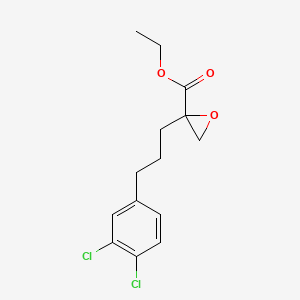
1-THIO-2,3,4,6-TETRA-O-ACETYL-Beta-D-GLUCOSE SODIUMSALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt, also known as 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranose, is a derivative of glucose where the hydroxyl groups are acetylated and a thiol group is introduced at the anomeric carbon. This compound is commonly used in carbohydrate chemistry and glycosylation reactions due to its reactivity and stability.
Méthodes De Préparation
The synthesis of 1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt typically involves the acetylation of glucose followed by the introduction of a thiol group. The general synthetic route includes:
Acetylation: Glucose is treated with acetic anhydride in the presence of a catalyst such as pyridine to form tetra-O-acetyl glucose.
Thio-substitution: The acetylated glucose is then reacted with a thiolating agent, such as thiourea, under acidic conditions to introduce the thiol group at the anomeric position
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, often forming glycosidic bonds with other sugar molecules or aglycones.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol. Common reagents used in these reactions include bases (e.g., sodium methoxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride)
Applications De Recherche Scientifique
1-Thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a building block for the synthesis of glycoproteins and glycolipids.
Medicine: It is used in the development of drug delivery systems and as a precursor for bioactive compounds.
Industry: It is employed in the production of surfactants and emulsifiers
Mécanisme D'action
The mechanism of action of 1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt involves its ability to form glycosidic bonds through the thiol group. This reactivity allows it to act as a glycosyl donor in glycosylation reactions, facilitating the formation of complex carbohydrates and glycoconjugates. The molecular targets and pathways involved include various enzymes and receptors that recognize and process glycosylated molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt include:
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Lacks the thiol group and is less reactive in glycosylation reactions.
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside: Similar structure but with an ethyl group instead of a sodium salt, affecting its solubility and reactivity.
Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside: Contains a cyanomethyl group, which alters its chemical properties and applications .
These comparisons highlight the unique reactivity and applications of 1-thio-2,3,4,6-tetra-O-acetyl-beta-D-glucose sodium salt in various fields.
Propriétés
Formule moléculaire |
C14H19NaO9S |
|---|---|
Poids moléculaire |
386.35 g/mol |
Nom IUPAC |
sodium;(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C14H20O9S.Na/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;/h10-14,24H,5H2,1-4H3;/q;+1/p-1/t10-,11-,12+,13-,14+;/m1./s1 |
Clé InChI |
LXEHQVZADIAXPB-SXQUUHMTSA-M |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Na+] |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)

![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)





![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)





